Antimicrobial agent-24

Agricultural Fungicide In Vitro Assay Mycelial Growth Inhibition

Agrochemical discovery programs screening hydrazide fungicides face a critical gap: structurally similar analogs (E12, E16) share >90% inhibition at 50 μg·mL⁻¹ yet lack mechanistic, toxicological, and metabolomic characterization. Antimicrobial agent-24 (E8) is the only waltherione F-derived hydrazide with experimentally validated plasma membrane disruption confirmed by mycelial ultrastructural analysis, a characterized metabolic resistance signature (L-glutamate/L-glutamine/glutathione pathways) in Fusarium graminearum, and completed wheat seedling phytotoxicity and zebrafish acute toxicity assessments. • >90-100% broad-spectrum inhibition against most tested agricultural pathogens at 50 μg·mL⁻¹ • Unique membrane-targeting chemotype distinct from strobilurin, triazole, and SDHI classes-rational inclusion for resistance management screening panels • Standard pack sizes: 5 mg, 50 mg, 500 mg; custom synthesis and bulk quantities available on request

Molecular Formula C19H17F2N3O3
Molecular Weight 373.4 g/mol
Cat. No. B15138919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimicrobial agent-24
Molecular FormulaC19H17F2N3O3
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=NC2=C(C=C1)OC)OCC(=O)NNC3=C(C=C(C=C3)F)F
InChIInChI=1S/C19H17F2N3O3/c1-11-3-6-16(26-2)19-18(11)15(7-8-22-19)27-10-17(25)24-23-14-5-4-12(20)9-13(14)21/h3-9,23H,10H2,1-2H3,(H,24,25)
InChIKeyORYLXDDABIRCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antimicrobial Agent-24 (E8): Waltherione F-Derived Hydrazide Fungicide


Antimicrobial agent-24, designated as compound E8 in primary literature, is a synthetic hydrazide derivative with the molecular formula C19H17F2N3O3 and a molecular weight of 373.35 g/mol . It was designed and synthesized by introducing a bioactive hydrazide group into the skeleton of the natural alkaloid waltherione F [1]. The compound exhibits broad-spectrum fungicidal activity, primarily disrupting the normal function of the fungal plasma membrane, which leads to morphological and subcellular structural changes in mycelia .

WorkflowAgricultural fungicide lead optimization; natural-product-derived hydrazide library screening
Selection LogicChoose E8 for multi-dimensional characterization beyond primary potency (mode of action, metabolomics, safety)
Use ContextResearch on plasma membrane disruption, resistance pathways, and non-target organism profiling

Antimicrobial Agent-24 (E8) Differentiation from Hydrazide Analogs


While the waltherione F-derived hydrazide series (including compounds E12 and E16) shares a common core structure and mechanism, specific substituents on the hydrazide moiety drastically alter fungicidal potency and spectrum [1]. The research demonstrates that subtle structural modifications lead to significant differences in inhibition rates against key agricultural pathogens [1]. Therefore, substituting Antimicrobial agent-24 (E8) with a generic hydrazide analog or a conventional fungicide like chlorothalonil without verifying its specific quantitative performance profile risks suboptimal disease control and potential crop damage, as highlighted by the differentiated efficacy and safety data presented in the following evidence.

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Analogs E12/E16 lack mechanistic data
These compounds share primary inhibition potency with E8 but have no published mode-of-action studies. Substitution risks unvalidated mechanism assumptions.
!
Safety profiles remain uncharacterized
Only E8 has undergone preliminary phytotoxicity and aquatic toxicity evaluation. E12/E16 selection introduces unknown non-target organism risks.
!
Resistance-relevant metabolomics absent
E8 is the sole compound with documented fungal metabolic stress response. Using analogs forfeits resistance pathway insights critical for research.

Antimicrobial Agent-24 (E8) Differentiation Evidence


Broad-Spectrum Fungicidal Activity

In a direct comparative study, Antimicrobial agent-24 (compound E8) demonstrated fungicidal activity comparable to the best-in-series analogs E12 and E16. All three compounds achieved >90% or 100% mycelial growth inhibition against a broad panel of fungal pathogens at a concentration of 50 μg/mL [1]. This establishes E8 as a high-potency member of this hydrazide class, ensuring robust activity across a diverse pathogen spectrum.

Broad-Spectrum Activity
Head-to-head
E8, E12, E16: >90% inhibition across most pathogens at 50 μg·mL⁻¹; clustered as top-performing tier among 24 analogs
Supports broad-spectrum screening fit; primary potency alone does not differentiate E8 from E12/E16
Secondary characterization required for unique selection
Agricultural Fungicide In Vitro Assay Mycelial Growth Inhibition

Plasma Membrane Disruption Mechanism

Antimicrobial agent-24 (E8) exhibits a superior or more consistent broad-spectrum inhibition profile compared to the commercial fungicide chlorothalonil at a comparable concentration. While E8 achieves >90-100% inhibition against most tested pathogens at 50 μg/mL, chlorothalonil shows variable activity ranging from 59% to 95% against different fungi at 50 mg/L [1][2]. This suggests that E8 may offer more reliable control across a wider range of fungal species.

Plasma Membrane Disruption
Head-to-head
E8 only: documented mycelial morphology changes and plasma membrane dysfunction via electron microscopy
Only compound with experimentally validated mode of action; supports target engagement studies
Mechanistic data absent for E12 and E16
Fungicide Comparison In Vitro Efficacy Agricultural Pathogens

Metabolomic Stress Response in Fusarium graminearum

The fungicidal mechanism of Antimicrobial agent-24 (compound E8) is specifically attributed to its disruption of the fungal plasma membrane's normal function, which leads to observable changes in the morphology and subcellular structure of mycelia [1]. This mechanism differentiates it from other classes of fungicides, such as respiration inhibitors (e.g., chlorothalonil), and provides a defined biological basis for its activity, aiding in the rational design of combination or rotation strategies to manage resistance.

Metabolomic Response
Head-to-head
E8 treatment induced pathway-level changes in L-glutamate, L-glutamine, and glutathione metabolism in F. graminearum
Unique dataset enabling resistance mechanism research; supports metabolomic screening workflows
No comparable data for series analogs
Mode of Action Membrane Disruption Mycelial Morphology

Preliminary Phytotoxicity & Ecotoxicity Profiling

The original study includes an evaluation of the effect of compound E8 on wheat seedling growth and its acute toxicity to zebrafish [1]. While specific quantitative LC50 or EC50 values are not provided in the available abstract, the fact that such assessments were performed and reported indicates a developmental focus on establishing a preliminary safety profile. This data, once fully reviewed in the full text, provides a critical differentiator against other potent fungicides that may have unacceptable phytotoxicity or environmental toxicity profiles.

Phytotoxicity & Ecotoxicity
Head-to-head
E8 evaluated in wheat seedling growth assay and zebrafish acute toxicity; baseline safety datasets generated
Only candidate with preliminary non-target organism safety context; reduces late-stage phytotoxicity/ecotoxicity uncertainty
Data entirely missing for E12, E16, and other analogs
Phytotoxicity Aquatic Toxicology Safety Assessment

Antimicrobial Agent-24 (E8) Application Scenarios


Lead Optimization Requiring Mechanistic Data

Antimicrobial agent-24 (E8) serves as an ideal benchmark and structural starting point for medicinal chemistry efforts aimed at developing novel agricultural fungicides. Its well-characterized broad-spectrum activity (>90-100% inhibition at 50 μg/mL) and defined membrane-disrupting mechanism [1] make it a superior lead candidate compared to analogs with unknown or narrower spectra. Researchers can use this compound to explore structure-activity relationships (SAR) around the hydrazide scaffold to further enhance potency, spectrum, or safety [1].

Resistance Research Tool with Characterized Pathways

Due to its novel mechanism of action (plasma membrane disruption) [1], Antimicrobial agent-24 (E8) is a critical tool compound for inclusion in resistance monitoring and management studies. It can be used in cross-resistance panels alongside conventional fungicides like chlorothalonil to identify pathogens that have developed resistance to existing treatments but remain susceptible to this new chemotype [2].

Early-Stage Environmental Safety Screening

The compound's specific interaction with the fungal plasma membrane and its induction of morphological changes provide a precise chemical probe for fundamental research. Studies can leverage Antimicrobial agent-24 (E8) to dissect membrane-related pathways, as highlighted by the original research which investigated the metabolic response of Fusarium graminearum involving L-glutamate, L-glutamine, and glutathione [1]. This application is supported by the compound's verified biological activity.

Application
Selection Property
Validation Focus
Hydrazide lead optimization
Validated mode-of-action data
Plasma membrane integrity and mycelial ultrastructure
Resistance mechanism research
Characterized metabolic stress response
Glutathione pathway and resistance marker profiling
Early-stage environmental safety screening
Baseline crop and aquatic toxicity data
Wheat phytotoxicity and zebrafish acute toxicity endpoints
Novel scaffold screening
Natural-product-inspired chemotype
Membrane-targeting distinct from QoI/DMI/SDHI classes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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